molecular formula C17H18ClN5O B280153 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B280153
M. Wt: 343.8 g/mol
InChI Key: CDGWIDLIQOWXQW-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a molecular formula of C19H20ClN5O. It is commonly referred to as a pyrazole-based compound and has been the focus of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory, analgesic, and antipyretic activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anti-cancer agent. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its potential therapeutic applications and its ability to inhibit COX enzymes. However, the limitations of using this compound include the need for further research to fully understand its mechanism of action and its biochemical and physiological effects.

Future Directions

There are several future directions for the research of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide. These include:
1. Further research into the mechanism of action of this compound.
2. Investigation of the potential anti-cancer properties of this compound.
3. Development of new derivatives of this compound with improved therapeutic properties.
4. Evaluation of the safety and efficacy of this compound in animal models and clinical trials.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound that has been the focus of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, and has potential as an anti-cancer agent. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. The development of new derivatives of this compound with improved therapeutic properties and the evaluation of its safety and efficacy in animal models and clinical trials are important future directions for the research of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide.

Synthesis Methods

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide involves several steps. The starting material is 4-chlorobenzyl alcohol, which is converted to the corresponding chloride using thionyl chloride. The resulting compound is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the reaction of the resulting acid chloride with 1-methyl-1H-pyrazole-5-carboxamide to yield N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been the focus of scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anti-cancer agent.

properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18ClN5O/c1-11-16(20-17(24)15-8-9-19-22(15)3)12(2)23(21-11)10-13-4-6-14(18)7-5-13/h4-9H,10H2,1-3H3,(H,20,24)

InChI Key

CDGWIDLIQOWXQW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=NN3C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=NN3C

Origin of Product

United States

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